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This document provides a detailed overview of the clinical trial design and protocols for the

investigation of Ecopipam in the treatment of Tourette syndrome. The information is compiled

from publicly available data on Phase 2 and Phase 3 clinical trials, with a focus on the

methodologies and quantitative outcomes observed.

Introduction to Ecopipam and its Mechanism of
Action
Ecopipam is a first-in-class selective dopamine D1 receptor antagonist. Its mechanism of

action is distinct from currently approved medications for Tourette syndrome, which primarily

target the D2 dopamine receptor. The pathophysiology of Tourette syndrome is thought to

involve a hyperdopaminergic state within the basal ganglia, a key brain region for motor

control. By selectively blocking D1 receptors, Ecopipam aims to modulate the "direct pathway"

of the basal ganglia circuitry, which is believed to be overactive in individuals with Tourette

syndrome, thereby reducing the frequency and severity of tics.[1][2]

Signaling Pathway of Dopamine D1 Receptor
Antagonism
Dopamine D1 receptor signaling in the striatum, a core component of the basal ganglia, plays a

crucial role in motor control. In the direct pathway, D1 receptor activation by dopamine typically

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1671091?utm_src=pdf-interest
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tourette_syndrome
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2022.1002960/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


leads to a cascade of intracellular events that facilitate movement. Ecopipam, as a D1

antagonist, competitively binds to these receptors without activating them, thus inhibiting this

downstream signaling. This is hypothesized to dampen the excessive signaling that contributes

to the generation of tics in Tourette syndrome.[3]

Presynaptic Neuron

Postsynaptic Medium Spiny Neuron (Direct Pathway)

Dopamine

D1 Receptor

Activates

Gs/olf
Activates

Inhibition of
Downstream Signaling

Prevents Activation

Ecopipam

Blocks

Adenylyl
Cyclase

Activates
cAMPIncreases PKAActivates Downstream

Effectors
Phosphorylates

Click to download full resolution via product page

Figure 1: Ecopipam's Mechanism of Action at the D1 Receptor.

Clinical Trial Design and Workflow
The pivotal Phase 3 clinical trial for Ecopipam in Tourette syndrome, known as the D1AMOND

study (NCT05615220), employed a randomized withdrawal design. This design is particularly

useful for assessing the maintenance of efficacy of a treatment.[4][5]
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Figure 2: Phase 3 Randomized Withdrawal Trial Workflow.

Experimental Protocols
Patient Population and Eligibility Criteria
The clinical trials for Ecopipam in Tourette syndrome included pediatric and adult participants.

The key inclusion and exclusion criteria for the Phase 3 D1AMOND study are summarized

below.

Table 1: Inclusion and Exclusion Criteria for the Phase 3 D1AMOND Study
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Inclusion Criteria Exclusion Criteria

Age ≥ 6 years Previous exposure to Ecopipam

Weight ≥ 18 kg (~40 lbs)

Certain mood or psychiatric disorders (e.g.,

dementia, bipolar disorder, schizophrenia, major

depressive disorder)

Diagnosis of Tourette's Disorder with both motor

and vocal tics causing impairment

Unstable medical illness or clinically significant

lab abnormalities

Yale Global Tic Severity Scale-Revised

(YGTSS-R) Total Tic Score ≥ 20 at baseline
Risk of suicide

No medications for motor or vocal tics for at

least 14 days prior to baseline
Pregnancy or lactation

For sexually active participants, agreement to

use effective contraception during the study and

for 30 days after the last dose

Moderate to severe renal insufficiency

Hepatic insufficiency

Positive urine drug screen

Unstable doses of medications for anxiety,

depression, or ADHD

Use of certain medications that could lead to

drug interactions

Recent behavioral therapy for tics

Dosing and Administration
In the Phase 3 D1AMOND study, Ecopipam was administered orally once daily. The protocol

included a titration phase to a target dose, followed by a maintenance phase.

Open-Label Phase: All participants received Ecopipam, starting with a titration over 4 weeks

to a target steady-state dose of 1.8 mg/kg/day. This was followed by an 8-week open-label

maintenance phase at the target dose.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Double-Blind Phase: Responders to the open-label treatment were randomized to either

continue receiving their established dose of Ecopipam or switch to a matching placebo for

12 weeks.

Efficacy and Safety Assessments
The primary and secondary outcome measures in the Ecopipam clinical trials relied on

validated rating scales for Tourette syndrome.

The YGTSS is a semi-structured, clinician-administered interview that assesses the severity of

motor and vocal tics over the preceding week. It is considered the gold standard for measuring

tic severity in clinical trials.

The scale is divided into several domains:

Motor Tics: Rated on number, frequency, intensity, complexity, and interference.

Phonic (Vocal) Tics: Rated on number, frequency, intensity, complexity, and interference.

Overall Impairment: A global rating of the impact of tics on the individual's life.

Each of the five dimensions for both motor and phonic tics is scored from 0 (no tics) to 5

(severe tics). The Total Tic Score (TTS) is the sum of the motor and phonic tic scores, ranging

from 0 to 50. The Global Severity Score is the sum of the TTS and the impairment score.

The CGI-TS-S is a clinician-rated scale that provides a global assessment of the severity of

Tourette syndrome. It is a 7-point scale ranging from 1 (Normal, not at all ill) to 7 (Among the

most extremely ill patients). This scale allows the clinician to integrate all available information,

including patient and caregiver reports and direct observation, into a single rating of illness

severity.

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 3 D1AMOND

study of Ecopipam in Tourette syndrome.

Table 2: Primary and Secondary Efficacy Endpoints in the Phase 3 D1AMOND Study
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Endpoint
Ecopipam
Group

Placebo Group
Hazard Ratio
(95% CI)

p-value

Primary: Time to

Relapse

(Pediatric)

41.9% relapsed 68.1% relapsed 0.50 (0.3-0.8) 0.0084

Secondary: Time

to Relapse

(Pediatric &

Adult)

41.2% relapsed 67.9% relapsed 0.50 (0.3-0.8) 0.0050

Table 3: Common Adverse Events in the Phase 3 D1AMOND Study

Adverse Event Percentage of Patients

Somnolence 10.2%

Insomnia 7.4%

Anxiety 6.0%

Fatigue 5.6%

Headache 5.1%

Conclusion
The clinical trial program for Ecopipam in Tourette syndrome has demonstrated a statistically

significant and clinically meaningful benefit in reducing tic severity and maintaining treatment

effect. The novel mechanism of action as a selective D1 receptor antagonist offers a promising

new therapeutic approach for individuals with Tourette syndrome. The data from the Phase 3

D1AMOND study will be pivotal in regulatory submissions for the approval of Ecopipam.

Researchers and clinicians should be familiar with the detailed protocols and assessment

measures used in these trials to accurately interpret the findings and consider the potential role

of Ecopipam in the management of Tourette syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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